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Introduction
Zapnometinib (ATR-002) is a potent and selective, orally bioavailable small-molecule inhibitor

of mitogen-activated protein kinase kinase (MEK1/2), key components of the

RAS/RAF/MEK/ERK signaling pathway.[1][2] Originally investigated for its anti-cancer

properties as the active metabolite of CI-1040, Zapnometinib has demonstrated significant

therapeutic potential in the context of severe viral infections due to its dual mechanism of

action: direct antiviral activity and modulation of the host immune response.[3][4] This technical

guide provides a comprehensive overview of the preclinical research findings for

Zapnometinib, presenting key quantitative data, detailed experimental methodologies, and

visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: MEK1/2 Inhibition
Zapnometinib targets the cellular Raf/MEK/ERK signaling pathway, which is crucial for cell

proliferation and the expression of cytokines and chemokines.[1] Many RNA viruses exploit this

pathway for their replication.[5] By inhibiting MEK1 and MEK2, Zapnometinib prevents the

phosphorylation of ERK1 and ERK2, thereby blocking downstream signaling.[1] This inhibition

has two primary effects: it reduces viral replication and mitigates the hyperinflammatory

immune response often associated with severe viral infections.[1][6]
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Zapnometinib inhibits MEK1/2 in the Raf/MEK/ERK signaling pathway.
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Antiviral Preclinical Findings
Zapnometinib has demonstrated broad-spectrum antiviral activity against a range of RNA

viruses, including influenza viruses and coronaviruses.[5][6]

In Vitro Antiviral Activity
Parameter Virus Cell Line Value Reference(s)

EC50
Influenza A and

B viruses
Not specified 4.2–6.4 µM [4]

CC50 - Human PBMCs 321.5 µM [4]

IC50 - A549 cells 30.96 nM [2]

IC50 - MDCK cells 357 nM [2]

IC50 - Human PBMCs 15 nM [2]

Viral Replication

Inhibition

SARS-CoV-2

(wildtype, alpha,

beta variants),

SARS-CoV-1,

MERS-CoV

Not specified >90% [5]

In Vivo Antiviral Efficacy
Preclinical studies in animal models have confirmed the in vivo efficacy of Zapnometinib in

reducing viral load and mitigating disease severity.

Influenza Mouse Model: In a lethal H1N1 influenza virus infection model in mice, oral

administration of Zapnometinib at doses of 25 mg/kg/day and 75 mg/kg/day significantly

reduced lung virus titers and improved survival rates.[2] A 50%-80% reduction in MEK activity

in peripheral blood mononuclear cells (PBMCs) was sufficient to decrease influenza virus titer

in the lungs by over 90%.[4]

Syrian Hamster SARS-CoV-2 Model: In a well-established Syrian hamster model of SARS-

CoV-2 infection, Zapnometinib treatment led to a significant reduction in viral load in the

respiratory tract and attenuated pulmonary inflammation and lung injury.[5][7]
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Anticancer Preclinical Findings
As the active metabolite of the former anticancer drug candidate CI-1040, Zapnometinib's

preclinical anticancer activity has been documented.

In Vitro Anticancer Activity of CI-1040
Parameter Cancer Type Cell Line Value Reference(s)

IC50 (MEK1) - Cell-free assay 17 nM [8][9]

GI50

Papillary Thyroid

Carcinoma

(BRAF mutation)

PTC cells 52 nM [8]

GI50

Papillary Thyroid

Carcinoma

(RET/PTC1

rearrangement)

PTC cells 1.1 µM [8]

Anchorage-

independent

growth IC50

Murine Colon

Carcinoma
C26 0.15 µM [10]

CI-1040 has also been shown to inhibit the proliferation of a wide range of breast cancer cell

lines.[11]

In Vivo Anticancer Efficacy of CI-1040
In mouse xenograft models, oral administration of CI-1040 demonstrated significant anti-tumor

activity.
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Cancer Type Model Dosing
Tumor Growth
Inhibition

Reference(s)

Colon Carcinoma Mouse xenograft
48-200

mg/kg/dose
Up to 80% [7][8]

Papillary Thyroid

Carcinoma

(BRAF mutation)

Mouse xenograft 300 mg/kg/day 31.3% reduction [8]

Papillary Thyroid

Carcinoma

(RET/PTC1

rearrangement)

Mouse xenograft 300 mg/kg/day 47.5% reduction [8]

Preclinical Pharmacokinetics
The pharmacokinetic profile of Zapnometinib has been evaluated in several species.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2830959/
https://www.selleckchem.com/products/CI-1040-(PD184352).html
https://www.selleckchem.com/products/CI-1040-(PD184352).html
https://www.selleckchem.com/products/CI-1040-(PD184352).html
https://www.benchchem.com/product/b020477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Dose Route Cmax AUC T1/2
Referenc
e(s)

Mouse 150 mg/kg i.v. -
860.02

µg·h/mL
8 h [2][4]

150 mg/kg p.o. -
1953.68

µg·h/mL
8 h [2][4]

Rat (Male)

30 mg/kg

[14C]-

Zapnometi

nib

p.o.
83.3 µg

equiv/mL
- - [3]

Rat

(Female)

30 mg/kg

[14C]-

Zapnometi

nib

p.o.
122 µg

equiv/mL
- - [3]

Syrian

Hamster

30 mg/kg

(15 mg/kg

twice daily)

p.o. - - 8 h [4]

60

mg/kg/day
p.o. - - 8 h [4]

Dog

(Beagle)

300

mg/kg/day
p.o. - - 4-5 h [4]

Human

(Healthy

Volunteers)

100, 300,

600, 900

mg

p.o. - - 19 h [4]

Experimental Protocols
Syrian Hamster Model of SARS-CoV-2 Infection
This model is utilized to assess the in vivo antiviral efficacy of Zapnometinib against SARS-

CoV-2.
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Workflow for the Syrian hamster SARS-CoV-2 infection model.

Methodology: Seven- to nine-week-old male Syrian hamsters are infected intranasally with

1x10^3 TCID50 of SARS-CoV-2.[7] Treatment with Zapnometinib (100 mg/kg) is initiated at

either 4 hours or 24 hours post-infection, followed by a daily dose of 75 mg/kg.[7] Control

animals receive a vehicle solution. Body weight and viral shedding (via throat swabs) are
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monitored daily. At 4 days post-infection, animals are euthanized, and nasal turbinates and

lungs are collected for viral load determination and histopathological analysis, respectively.[7]

[8]

Acute Lung Injury (ALI) Mouse Model
This model is used to evaluate the immunomodulatory and anti-inflammatory effects of

Zapnometinib.
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Workflow for the acute lung injury (ALI) mouse model.

Methodology: Acute lung injury is induced in mice by an intraperitoneal injection of 5 mg/kg

lipopolysaccharide (LPS).[7] One hour after LPS administration, the treatment group receives

25 mg/kg of Zapnometinib via oral gavage, while the control group receives a vehicle solution.
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[7] Six hours after treatment, the mice are euthanized, and their lungs are harvested and

preserved for analysis of inflammatory markers.[7]

Conclusion
The preclinical data for Zapnometinib strongly support its continued development as a

therapeutic agent. Its dual antiviral and immunomodulatory mechanism of action makes it a

promising candidate for the treatment of severe RNA virus infections where both viral

replication and hyperinflammation contribute to pathology. Furthermore, its origins as an anti-

cancer agent suggest that its therapeutic potential may extend beyond infectious diseases. The

quantitative data and detailed methodologies presented in this guide provide a solid foundation

for further research and development of this promising MEK inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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